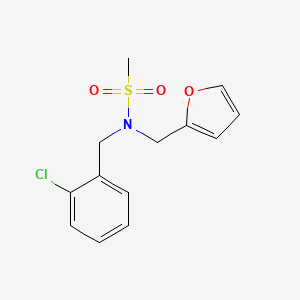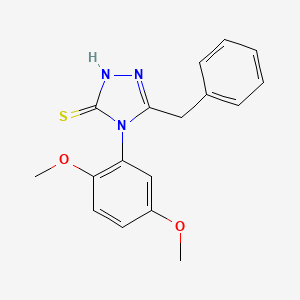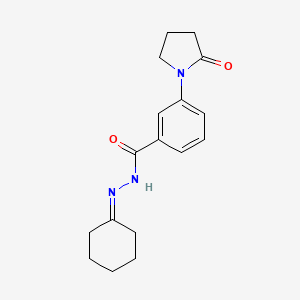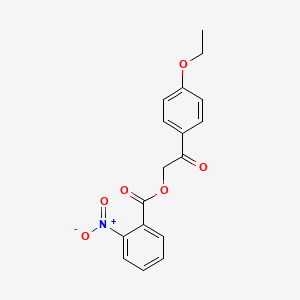![molecular formula C19H19NO B5791749 N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline](/img/structure/B5791749.png)
N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline, also known as MNMA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MNMA is a derivative of naphthalene, a common aromatic hydrocarbon, and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline is not fully understood, but it is believed to involve interactions with the electron transport layer in OFETs and the donor-acceptor interface in OPVs. N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline has been shown to have a high electron affinity, which makes it a good candidate for use as a donor material in OPVs.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline. However, it has been shown to be non-toxic in vitro and in vivo studies, making it a safe material for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline is its high electron mobility, which makes it a good candidate for use in OFETs and OPVs. Additionally, it is relatively easy to synthesize and has been shown to be non-toxic. However, one limitation of N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline is its limited solubility in common solvents, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline. One area of interest is its potential use in organic light-emitting diodes (OLEDs). N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline has been shown to have a high photoluminescence quantum yield, making it a good candidate for use as an emitter material in OLEDs. Additionally, research on the synthesis of N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline derivatives with improved solubility and electron mobility is ongoing. Finally, more research is needed on the biochemical and physiological effects of N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline to fully understand its potential applications in scientific research.
Synthesemethoden
N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline can be synthesized using various methods, including the reaction of 4-methylaniline with 4-methoxy-1-naphthaldehyde in the presence of a catalyst. The reaction produces N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline as a yellow solid with a melting point of 130-132°C. Other methods of synthesis include the reaction of 4-methylaniline with 4-methoxy-1-naphthylmethyl chloride or 4-methoxy-1-naphthylmethyl bromide in the presence of a base.
Wissenschaftliche Forschungsanwendungen
N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline has been studied for its potential applications in scientific research, particularly in the field of organic electronics. It has been shown to have a high electron mobility and can be used as a material for organic field-effect transistors (OFETs). N-[(4-methoxy-1-naphthyl)methyl]-4-methylaniline has also been studied for its potential use in organic photovoltaics (OPVs) as a donor material.
Eigenschaften
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-14-7-10-16(11-8-14)20-13-15-9-12-19(21-2)18-6-4-3-5-17(15)18/h3-12,20H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGJCTMULDNOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=C(C3=CC=CC=C23)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5791668.png)

![4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5791685.png)
![5-bromo-N-(4-{N-[(4-nitrophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5791697.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5791715.png)
![1,3-dimethyl-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5791720.png)




![N-[2-(2,4-dichlorophenoxy)acetyl]-4-morpholinecarboxamide](/img/structure/B5791769.png)
